molecular formula C14H21N5O2 B15031899 8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione

8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B15031899
M. Wt: 291.35 g/mol
InChI Key: QUIRACCDAZCGGN-UHFFFAOYSA-N
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Description

8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione is a xanthine-derived compound characterized by a purine-2,6-dione core modified at positions 3, 7, and 7. Key structural features include:

  • 3-Methyl group: Enhances metabolic stability by reducing susceptibility to demethylation.
  • 7-Pentyl chain: A hydrophobic alkyl group that may influence membrane permeability and receptor binding.

Its structural analogues, however, provide insights into structure-activity relationships (SAR).

Properties

Molecular Formula

C14H21N5O2

Molecular Weight

291.35 g/mol

IUPAC Name

3-methyl-7-pentyl-8-(prop-2-enylamino)purine-2,6-dione

InChI

InChI=1S/C14H21N5O2/c1-4-6-7-9-19-10-11(16-13(19)15-8-5-2)18(3)14(21)17-12(10)20/h5H,2,4,6-9H2,1,3H3,(H,15,16)(H,17,20,21)

InChI Key

QUIRACCDAZCGGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Substitution at Position 8: Introducing the Allylamino Group

The allylamino moiety at position 8 is typically introduced via nucleophilic aromatic substitution (NAS) of a halogenated precursor. For example, 8-bromo-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione serves as a key intermediate. Reaction with allylamine in the presence of a base such as potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) facilitates substitution.

Reaction Conditions :

  • Solvent system : A mixture of ester solvents (e.g., n-butyl acetate) and dipolar aprotic solvents (e.g., dimethylformamide) enhances solubility and reaction kinetics.
  • Temperature : 85–125°C for 4–8 hours ensures completion while minimizing side reactions like polymerization of the allylamine.
  • Yield : Reported yields for analogous reactions range from 65% to 79%, depending on stoichiometric ratios and solvent purity.

Alkylation at Position 7: Incorporating the Pentyl Chain

The 7-pentyl group is introduced via alkylation of the purine’s N7 position. 7-Benzyl or 7-methyl precursors are common starting materials, with pentylation achieved using pentyl halides (e.g., 1-bromopentane) under basic conditions. Regioselectivity is controlled by steric and electronic factors, favoring N7 over N9 substitution due to reduced steric hindrance.

Optimization Insights :

  • Base selection : Strong bases like sodium hydride (NaH) in tetrahydrofuran (THF) promote deprotonation at N7, while bulky bases (e.g., DBU) further suppress N9 alkylation.
  • Solvent effects : Non-polar solvents (e.g., toluene) improve yield by reducing solvolysis of the alkylating agent.

Methylation at Position 3: Establishing the 3-Methyl Substituent

The 3-methyl group is often incorporated during purine ring formation. Traube synthesis , involving cyclization of 4,5-diaminopyrimidine-2,6-dione with trimethyl orthoacetate, directly installs the methyl group at N3. Alternatively, post-synthesis methylation using methyl iodide (CH₃I) and a mild base (e.g., K₂CO₃) in acetone achieves this modification.

Key Considerations :

  • Cyclization efficiency : Yields for Traube syntheses of similar purine diones exceed 70% when performed under inert atmospheres.
  • Purification challenges : Unreacted methyl iodide necessitates careful quenching with aqueous sodium thiosulfate to avoid side products.

Integrated Synthetic Pathways

Sequential Substitution-Alkylation Approach

This two-step method prioritizes substitution at position 8 followed by N7 alkylation:

  • Step 1 : 8-Bromo-3-methylpurine-2,6-dione + allylamine → 8-allylamino-3-methylpurine-2,6-dione.
  • Step 2 : Alkylation with 1-bromopentane → 8-allylamino-3-methyl-7-pentylpurine-2,6-dione.

Advantages :

  • Avoids competing reactions between amine and alkylating agents.
  • Enables independent optimization of each step.

Disadvantages :

  • Requires isolation of intermediates, increasing process time.

One-Pot Tandem Synthesis

Recent advances demonstrate tandem substitution-alkylation in a single reactor, reducing purification steps. A mixture of 8-bromo precursor, allylamine, 1-bromopentane, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic solvent system (water/toluene) achieves concurrent substitutions.

Performance Metrics :

  • Yield : 58–63% (lower than sequential methods due to competing side reactions).
  • Purity : ≥95% when monitored via HPLC with UV detection at 254 nm.

Catalytic and Solvent Innovations

Role of Potassium Iodide as a Catalyst

KI accelerates NAS by stabilizing transition states through iodide ion participation. In the substitution of 8-bromo precursors, KI reduces reaction time from 12 hours to 4–6 hours while improving yield by 15–20%.

Mechanistic Insight :
$$
\text{Br}^- + \text{KI} \rightarrow \text{KBr} + \text{I}^- \quad (\text{halide exchange})
$$
$$
\text{I}^- \text{ stabilizes transition state, lowering activation energy}.
$$

Solvent Systems for Enhanced Efficiency

Ester-dipolar aprotic blends (e.g., n-butyl acetate/DMF) outperform pure solvents by balancing polarity and boiling points. For example:

Solvent Ratio (n-BuOAc:DMF) Reaction Time (h) Yield (%)
1:1 6 78
3:1 5 82
5:1 6 75

Data adapted from patent WO2015107533A1.

Purification and Characterization

Workup Protocols

  • Acid-base extraction : Crude product is treated with 10% acetic acid to remove unreacted amine, followed by sodium hydroxide (10%) to neutralize excess acid.
  • Solvent distillation : High-boiling solvents (e.g., n-butyl acetate) are removed under reduced pressure, leaving a residue purified via recrystallization from methanol.

Analytical Confirmation

  • ¹H NMR : Key signals include δ 5.8–6.1 ppm (allyl CH₂=CH₂), δ 3.2–3.5 ppm (N7-pentyl CH₂), and δ 1.2–1.6 ppm (pentyl CH₃).
  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).

Chemical Reactions Analysis

8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione involves its interaction with adenosine receptors and inhibition of phosphodiesterase enzymes. By blocking adenosine receptors, it increases alertness and reduces fatigue. Inhibition of phosphodiesterase leads to increased levels of cyclic AMP, resulting in bronchodilation and other physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications at the 8-Position

The 8-position substituent significantly impacts pharmacological properties. Key comparisons include:

8-Allylamino vs. 8-Ethylamino
  • 8-(Ethylamino)-3-methyl-7-pentyl derivative (C₁₃H₂₁N₅O₂, MW 279.34) : Replacing the allylamino group with ethylamino removes the unsaturated bond, reducing steric hindrance and electronic conjugation.
8-Allylamino vs. 8-Benzylamino
  • The 7-nonyl chain further enhances hydrophobicity, which may improve tissue penetration but limit aqueous solubility.
8-Allylamino vs. 8-Sulfanyl Derivatives
  • Thioether groups may enhance metabolic stability but reduce hydrogen-bonding capacity compared to amines.

Substituent Effects at the 7-Position

The 7-position alkyl chain modulates hydrophobicity and target engagement:

  • 7-Pentyl vs. Increased molecular weight and logP may compromise solubility.
  • 7-(2-Hydroxy-3-piperazinopropyl) (C₁₉H₃₂N₆O₃, MW 416.51) : A hydrophilic hydroxy-piperazine substituent enhances water solubility and may facilitate interactions with polar residues in enzymes or receptors. Demonstrated antiarrhythmic and hypotensive activities in preclinical models.
Cardiovascular Effects
  • 8-Substituted Piperazinyl Derivatives : Compounds with 8-(2-morpholin-4-yl-ethylamino) or 8-benzylamino groups showed potent antiarrhythmic (ED₅₀ = 54.9–55.0) and hypotensive effects. α₁/α₂-Adrenoreceptor affinities ranged from Ki = 0.152–4.299 µM, suggesting selectivity modulation via substituent design.
Enzyme Inhibition
  • Linagliptin (BI 1356) : Features an 8-(3-aminopiperidin-1-yl) group and a quinazolinylmethyl chain at N1. Superior DPP-4 inhibition (IC₅₀ < 1 nM) and prolonged duration due to tight target binding and slow dissociation.
Anti-Inflammatory Potential
  • 8-Benzylaminoxanthines : High adenosine A₂A receptor affinity (Ki < 100 nM) linked to anti-inflammatory activity. The allylamino group in the target compound may similarly target A₂A but with distinct pharmacokinetics.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name 8-Substituent 7-Substituent Molecular Weight logP* Key Properties
8-Allylamino-3-methyl-7-pentyl derivative Allylamino Pentyl 293.34 ~2.8 Moderate hydrophobicity, unsaturated amine
8-(Ethylamino)-3-methyl-7-pentyl derivative Ethylamino Pentyl 279.34 ~2.3 Reduced steric hindrance
8-Benzylamino-3-methyl-7-nonyl derivative Benzylamino Nonyl 397.53 ~4.1 High lipophilicity, aromatic
Linagliptin (BI 1356) 3-Aminopiperidin-1-yl But-2-ynyl, Quinazolinylmethyl 472.53 ~1.5 High solubility, DPP-4 inhibition

*Predicted using fragment-based methods.

Biological Activity

8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione is a compound belonging to the purine family, which has garnered interest due to its potential biological activities. This compound, also known by its CAS number 3736-08-1, exhibits a complex structure that may influence various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5O2C_{18}H_{23}N_{5}O_{2}, with a molecular weight of approximately 341.4075 g/mol. The structural configuration includes an allylamino group at the 8-position and a pentyl group at the 7-position of the purine ring.

Structural Formula

PropertyValue
Molecular FormulaC18H23N5O2C_{18}H_{23}N_{5}O_{2}
Molecular Weight341.4075 g/mol
IUPAC NameThis compound

Pharmacological Effects

Research indicates that compounds in the purine class can exhibit various pharmacological effects, including:

  • CNS Stimulation : Similar compounds have been shown to act as stimulants in the central nervous system (CNS), potentially affecting neurotransmitter release and uptake.
  • Anti-inflammatory Properties : Some derivatives of purines possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Cardiovascular Effects : Certain purine derivatives have been noted for their ability to influence cardiovascular function, potentially through vasodilation or modulation of heart rate.

Case Studies and Research Findings

Several studies have explored the biological activity of purine derivatives similar to this compound:

  • CNS Activity : A study published in the Journal of Medicinal Chemistry found that modifications on the purine ring could enhance CNS activity significantly compared to unmodified analogs .
  • Anti-inflammatory Mechanisms : Research published in Pharmacology Reports demonstrated that certain purine derivatives inhibited pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .
  • Cardiovascular Studies : A clinical trial highlighted in Cardiovascular Drugs and Therapy reported that specific purine analogs improved endothelial function and reduced blood pressure in hypertensive patients .

Table of Biological Activities

Activity TypeEffectReference
CNS StimulationIncreased neurotransmitter releaseJournal of Medicinal Chemistry
Anti-inflammatoryInhibition of cytokinesPharmacology Reports
Cardiovascular ImpactImproved endothelial functionCardiovascular Drugs and Therapy

Q & A

Q. Q1. What are the recommended synthetic strategies for preparing 8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione, and how do substituent positions influence reaction yields?

Methodological Answer: The synthesis of purine-2,6-dione derivatives typically involves nucleophilic substitution at the 8-position and alkylation at the 7-position. For example:

  • Step 1 : Start with a xanthine core (e.g., 1,3-dimethylxanthine) and introduce the 7-pentyl group via alkylation using pentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduce the 8-allylamino group via nucleophilic displacement of a halogen (e.g., 8-bromo intermediate) using allylamine in the presence of a palladium catalyst (e.g., Suzuki coupling) .

Q. Key Considerations :

  • Steric hindrance from the 7-pentyl group may reduce reactivity at the 8-position, necessitating higher temperatures or prolonged reaction times.
  • Yields for 8-substituted derivatives range from 40–65% depending on solvent polarity and catalyst efficiency .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • FTIR : Confirm functional groups via characteristic peaks:
    • C=O Stretching : 1697–1656 cm⁻¹ (dual peaks due to conjugated carbonyl groups) .
    • N-H Stretching : ~3344 cm⁻¹ (for allylamino group) .
    • Aliphatic C-H : 2968–2852 cm⁻¹ (pentyl chain) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z = [M+H]⁺ (calculated for C₁₄H₂₁N₅O₂: 299.16). Fragmentation patterns should include losses of allylamino (-71 Da) and pentyl (-72 Da) groups .

Advanced Research Questions

Q. Q3. What computational approaches are effective for predicting the biological activity of 8-Allylamino-3-methyl-7-pentyl-purine-2,6-dione derivatives?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., adenosine receptors or DPP-4). The allylamino group may form hydrogen bonds with residues in the active site, while the pentyl chain could enhance lipophilicity for membrane penetration .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. For xanthine derivatives, a higher logP (>2) correlates with improved CNS permeability but may reduce aqueous solubility .

Q. Data Example :

ParameterValue for Target CompoundRelevance to Activity
logP 2.8Optimizes blood-brain barrier penetration
H-bond Acceptors 5Enhances target binding affinity

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for purine-2,6-dione analogs?

Methodological Answer:

  • Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation time). For example, DPP-4 inhibition assays for xanthine derivatives vary significantly between rodent models and human recombinant enzymes .
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation. The 7-pentyl group may increase metabolic stability compared to shorter alkyl chains, reducing false negatives in vitro .

Case Study :
BI 1356 (a structurally related DPP-4 inhibitor) showed prolonged activity in diabetic rodents due to slower hepatic clearance, whereas in vitro assays underestimated its potency by 30% .

Q. Q5. What in vivo models are suitable for evaluating the therapeutic potential of 8-Allylamino-3-methyl-7-pentyl-purine-2,6-dione in metabolic disorders?

Methodological Answer:

  • Rodent Models :
    • Zucker Diabetic Fatty (ZDF) Rats : Monitor glycemic control and GLP-1 levels after oral administration (dose range: 1–10 mg/kg). Compare to BI 1356, which increased basal GLP-1 by 2.5-fold in ZDF rats .
    • High-Fat Diet (HFD) Mice : Assess insulin sensitivity via glucose tolerance tests. The pentyl chain may enhance tissue distribution, improving efficacy in adipose tissue .

Q. Key Metrics :

MetricExpected Outcome (vs. Control)
Fasting Glucose 15–20% reduction
GLP-1 Levels 1.5–2.0-fold increase

Q. Q6. How does the substitution pattern (allylamino vs. aryl groups) impact adenosine receptor binding affinity?

Methodological Answer:

  • A₁ Receptor Assays : Use radioligand binding (e.g., [³H]DPCPX) to measure IC₅₀. Allylamino substitutions typically show lower affinity (IC₅₀ > 1 µM) compared to aryl groups (IC₅₀ = 0.1–0.5 µM) due to reduced hydrophobic interactions .
  • Functional Antagonism : Test cAMP accumulation in HEK293 cells expressing A₁ receptors. The allylamino group may introduce steric clashes, reducing efficacy by 50% compared to 8-bromo analogs .

Data Contradiction Analysis

Q. Q7. Why do some studies report conflicting results on the cytotoxicity of purine-2,6-dione derivatives?

Methodological Answer:

  • Cell Line Variability : For example, IC₅₀ values in HepG2 (liver cells) may differ from SH-SY5Y (neuronal cells) due to expression levels of metabolizing enzymes like CYP3A4 .
  • Redox Sensitivity : The allylamino group can act as a pro-oxidant under high-glucose conditions, exacerbating cytotoxicity in diabetic models but not in normoglycemic cells .

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